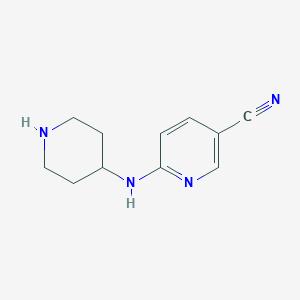

6-(Piperidin-4-ylamino)-nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

6-(piperidin-4-ylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H14N4/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10/h1-2,8,10,13H,3-6H2,(H,14,15) |

InChI Key |

VNZQNHCTEPNRGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Piperidin 4 Ylamino Nicotinonitrile and Analogues

Established Synthetic Pathways for Nicotinonitrile Derivatives

The synthesis of the nicotinonitrile skeleton has been approached through various routes, often starting from simple precursors. A common method involves the dehydration of nicotinamide, which can be achieved by heating with reagents like phosphorus pentoxide. orgsyn.org Another classical approach is the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide. orgsyn.org

Modern synthetic strategies often employ multi-component reactions to construct the substituted pyridine (B92270) ring in a single step. For instance, 2-aminonicotinonitrile derivatives can be synthesized through the cyclization of a chalcone (B49325) with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). nih.govmdpi.com Similarly, one-pot syntheses of 2-oxo-nicotinonitriles have been developed by reacting various substrates with malononitrile in the presence of a base like piperidine (B6355638). researchgate.net

A summary of classical methods for nicotinonitrile synthesis is presented below.

| Starting Material | Reagent(s) | Product | Reference |

| Nicotinamide | Phosphorus Pentoxide (P₂O₅) | Nicotinonitrile | orgsyn.org |

| 3-Pyridinesulfonic acid sodium salt | Sodium Cyanide (NaCN) | Nicotinonitrile | orgsyn.org |

| 3-Bromopyridine | Cuprous Cyanide (CuCN) | Nicotinonitrile | orgsyn.org |

| Nicotinic acid | Ammonium acetate, Acetic acid | Nicotinonitrile | orgsyn.org |

Synthesis of Piperidine-Substituted Nicotinonitrile Scaffolds

Introducing substituents onto the nicotinonitrile core is crucial for modulating the molecule's properties. The piperidine ring, a prevalent N-heterocycle in pharmaceuticals, is a common substituent. nih.govajchem-a.com The synthesis of piperidine-substituted nicotinonitriles can be achieved by either constructing the piperidine ring from a pyridine precursor or by attaching a pre-formed piperidine moiety to the nicotinonitrile scaffold. nih.govwhiterose.ac.uk

Amination reactions are fundamental to the synthesis of various nicotinonitrile analogues. Direct amination can be challenging, but the substitution of a suitable leaving group, such as a halogen, on the nicotinonitrile ring is a highly effective strategy. For example, 6-chloropicolinonitrile can react with nucleophilic amines like piperidine, morpholine, or pyrrolidine (B122466) to yield the corresponding 6-substituted aminonicotinonitriles. nih.gov This reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dioxane is common for facilitating these reactions. nih.gov

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the conversion of one functional group into another, enabling the synthesis of complex molecules. numberanalytics.comsolubilityofthings.comimperial.ac.uk On the nicotinonitrile core, a variety of transformations can be performed. For example, a chloro group, introduced from a pyridinone precursor using phosphoryl chloride, can be subsequently displaced by various nucleophiles. chem-soc.si An amino group can be converted into a quaternary ammonium salt, and further structural extensions can be made through reactions like acylation or sulfonylation. nih.gov The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further points for diversification. vanderbilt.edu

Approaches to Piperidin-4-ylamino Moiety Incorporation

The specific introduction of the piperidin-4-ylamino group onto the 6-position of the nicotinonitrile ring is a critical step in the synthesis of the target compound. This is typically accomplished through reactions that form a C-N bond between the pyridine ring and the nitrogen of the 4-aminopiperidine (B84694).

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting aldehydes or ketones into amines. libretexts.orglibretexts.org In the context of synthesizing 6-(Piperidin-4-ylamino)-nicotinonitrile, this strategy could theoretically be employed by reacting a 6-oxo-substituted nicotinonitrile with 4-aminopiperidine, or conversely, by reacting 6-aminonicotinonitrile with a piperidin-4-one derivative. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ by a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgorganic-chemistry.org This method is widely used for preparing N-substituted piperidines. researchgate.net

General Scheme for Reductive Amination

Nucleophilic aromatic substitution (SNAr) is a primary and highly efficient method for attaching amino substituents to electron-deficient aromatic rings like pyridine. youtube.comnih.gov The synthesis of this compound is most commonly achieved via the reaction of a nicotinonitrile derivative bearing a good leaving group at the 6-position with 4-aminopiperidine. nih.gov The most common leaving group for this purpose is a halogen, typically chlorine.

The reaction involves the nucleophilic attack of the primary amino group of 4-aminopiperidine on the C-6 position of 6-chloronicotinonitrile. This displaces the chloride ion and forms the desired C-N bond. The reactivity of the pyridine ring is enhanced by the electron-withdrawing nature of the cyano group. nih.gov These reactions are often carried out in a suitable solvent, sometimes at elevated temperatures, and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction. nih.gov

Palladium-Catalyzed C-N Cross-Coupling Methods

The construction of the C-N bond between the nicotinonitrile backbone and the piperidine ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method for this transformation. wikipedia.orgbeilstein-journals.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

In the context of synthesizing the target compound, the reaction involves the coupling of 6-chloronicotinonitrile with a protected form of 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions.

Reaction Scheme:

The choice of catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govmdpi.com A variety of phosphine-based ligands can be employed, with bulky, electron-rich ligands often providing the best results. Xantphos is a frequently used ligand in such couplings. nih.govmdpi.com The selection of the base is also important, with cesium carbonate (Cs₂CO₃) being a common choice that has been shown to be effective in similar aryl aminations. nih.govmdpi.com The reaction is typically carried out in an inert solvent, such as toluene, at elevated temperatures. nih.govmdpi.com

Following the successful coupling, the protecting group on the piperidine nitrogen is removed. For a tert-butoxycarbonyl (Boc) group, this is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Table 1: Typical Reagents and Conditions for Palladium-Catalyzed C-N Cross-Coupling

| Component | Examples | Role in Reaction |

| Aryl Halide | 6-chloronicotinonitrile | The electrophilic partner in the cross-coupling reaction. |

| Amine | tert-butyl 4-aminopiperidine-1-carboxylate | The nucleophilic partner that forms the C-N bond. |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govmdpi.com |

| Ligand | Xantphos, BINAP, DPPF | Stabilizes the palladium catalyst and influences its reactivity and selectivity. wikipedia.org |

| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Activates the amine and facilitates the deprotonation of the intermediate complex. nih.govmdpi.com |

| Solvent | Toluene, Dioxane | Provides the medium for the reaction to occur. |

| Deprotection Agent | TFA, HCl | Removes the protecting group from the piperidine nitrogen post-coupling. |

Derivatization Strategies for Structural Modification

To explore the structure-activity relationships and to fine-tune the properties of this compound, various derivatization strategies can be employed. These modifications can be targeted at the piperidine ring, the nicotinonitrile backbone, or through the introduction of linkers to create more complex structures.

The secondary amine of the piperidine ring in this compound provides a convenient handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov This allows for the introduction of linear, branched, or cyclic alkyl groups.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reductive Amination: The piperidine can be functionalized via reductive amination with aldehydes or ketones. wikipedia.orgmasterorganicchemistry.compearson.com This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com This method is particularly useful for introducing a diverse array of substituted alkyl groups.

Table 2: Derivatization Reactions of the Piperidine Ring

| Reaction | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Alkyl group |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Triethylamine) | Acyl (Amide) group |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group |

The nicotinonitrile backbone offers several sites for chemical modification, including the cyano group and the pyridine ring itself.

Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Furthermore, the cyano group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, by reacting with azides.

Electrophilic Aromatic Substitution: The pyridine ring of the nicotinonitrile moiety is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitrile group and the pyridine nitrogen. wikipedia.org Direct substitution on the pyridine ring is challenging. However, activation of the ring, for instance, through N-oxidation, could potentially facilitate such reactions. wikipedia.org

To explore new chemical space and potentially enhance biological activity, bridging linkers can be introduced to create more rigid and complex molecular architectures. nih.govnih.gov This can involve synthesizing analogues where the piperidine ring is part of a bridged bicyclic system. For instance, analogues incorporating scaffolds like 2-azanorbornane or nortropane could be synthesized. nih.gov The synthesis of such bridged structures often involves multi-step sequences starting from appropriately functionalized cyclic precursors. nih.govnih.gov

Hybrid structures can also be generated by linking the this compound moiety to other pharmacophores through a suitable linker. This linker could be attached to the piperidine nitrogen or potentially to a functionalized position on the nicotinonitrile ring. The nature of the linker can be varied to control the distance and relative orientation of the two molecular fragments.

Optimization of Synthetic Conditions and Yields

The efficiency of the synthesis of this compound and its analogues is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yields, minimizing side products, and ensuring the scalability of the process.

For the key palladium-catalyzed C-N cross-coupling step, several factors can be systematically varied to improve the outcome:

Catalyst and Ligand Screening: A range of palladium catalysts and phosphine (B1218219) ligands can be screened to identify the most effective combination for the specific substrates. nih.gov The choice of ligand can significantly impact the reaction rate and yield. wikipedia.org

Base Selection: The strength and nature of the base can influence the reaction. While strong bases like sodium tert-butoxide are effective, milder bases such as cesium carbonate or potassium phosphate (B84403) may be necessary for substrates with base-sensitive functional groups. mdpi.com

Solvent and Temperature: The choice of solvent and the reaction temperature are critical parameters. Aprotic polar solvents like toluene, dioxane, or DMF are commonly used, and the optimal temperature is often determined empirically.

Reaction Time and Concentration: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration. The concentration of the reactants can also affect the reaction rate and efficiency.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 6 Piperidin 4 Ylamino Nicotinonitrile Analogues

Design Principles for Nicotinonitrile-Piperidine Hybrids

The design of nicotinonitrile-piperidine hybrids is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with enhanced biological activity, improved selectivity, or a more favorable pharmacokinetic profile. The nicotinonitrile moiety, a derivative of 3-cyanopyridine, is a recognized scaffold in numerous biologically active compounds, including several marketed drugs. ekb.egresearchgate.net Its planar aromatic structure and the presence of the cyano group and pyridine (B92270) nitrogen allow for various interactions with biological targets, such as hydrogen bonding and π-π stacking.

The piperidine (B6355638) ring, a prevalent N-heterocycle in pharmaceuticals, offers a three-dimensional structural element that can be strategically modified to probe the binding pockets of target proteins. nih.gov Its non-planar nature allows for the introduction of substituents in specific spatial orientations, influencing the compound's conformation and interaction with the target. The secondary amine within the piperidine ring can act as a hydrogen bond donor or acceptor, further contributing to binding affinity.

In the context of kinase inhibition, the 6-amino-nicotinonitrile core can function as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The piperidine moiety, connected at the 6-position via an amino linker, extends into the solvent-exposed region or other pockets of the ATP-binding site, providing opportunities to enhance potency and achieve selectivity through targeted modifications.

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 6-(piperidin-4-ylamino)-nicotinonitrile analogues is profoundly influenced by the nature and position of substituents on both the piperidine and nicotinonitrile rings, as well as the chemistry of the linker connecting them.

Structural Modifications at the Piperidine Ring

Systematic modifications of the piperidine ring have been instrumental in elucidating the SAR of this class of compounds. The nitrogen atom of the piperidine is a key point for derivatization. For instance, in a series of PIM-1 kinase inhibitors, the introduction of various substituents on the piperidine nitrogen led to a range of potencies.

| Compound | R Group on Piperidine Nitrogen | PIM-1 IC50 (µM) |

| 1 | H | >10 |

| 2 | -C(O)CH3 | 1.25 |

| 3 | -C(O)Ph | 0.76 |

| 4 | -SO2CH3 | 2.15 |

As shown in the table, acylation of the piperidine nitrogen generally enhances activity, with an benzoyl group (3 ) being more favorable than an acetyl group (2 ). A methylsulfonyl group (4 ) is also tolerated, albeit with slightly reduced potency compared to the acyl derivatives. These findings suggest that the substituent on the piperidine nitrogen can occupy a hydrophobic pocket in the target enzyme, and its size and electronic properties are critical for optimal binding. Further studies have shown that methyl substitution on the piperidine ring itself can also impact affinity and selectivity, depending on the specific biological target. nih.gov

Alterations on the Nicotinonitrile Pyridine Ring

For example, in a series of nicotinonitrile-based inhibitors, the introduction of aryl groups at the 4- and 6-positions of the pyridine ring was investigated. While the core of these compounds differs from the 6-(piperidin-4-ylamino) scaffold, the principles of substitution effects on the nicotinonitrile ring are relevant. It has been observed that the presence of electron-donating or electron-withdrawing groups on these aryl substituents can modulate the activity. ekb.eg For instance, a 4-methoxyphenyl (B3050149) group at a specific position was found to be beneficial for the anticancer activity of certain nicotinonitrile derivatives. nih.gov

In another study focusing on pyrido[2,3-d]pyrimidin-7(8H)-ones, which share a similar bicyclic core, variation of substituents on a 6-phenyl ring did not markedly alter the selectivity profile between c-Src and Wee1 kinases, but solubilizing substituents on a 2-anilino ring often increased Wee1 activity. nih.gov This highlights the importance of substituent placement in dictating both potency and selectivity.

Influence of Linker Chemistry

While systematic studies on varying the amino linker in the specific this compound scaffold are not extensively documented in the provided search results, the general principles of linker chemistry in drug design are well-established. The length of the linker can be optimized to achieve the ideal distance between the two pharmacophores. For instance, studies on other classes of compounds have shown that varying the linker from a direct bond to a longer chain can significantly impact biological activity.

The nature of the linker is also important. An amino linker provides a hydrogen bond donor, which can be a key interaction point. Replacing this with other functionalities, such as an ether or an amide, would alter the electronic and conformational properties of the molecule, likely leading to a different SAR profile. For example, in the development of nicotinonitrile-coumarin hybrids, a thioether linker was utilized. ekb.eg

Conformer Analysis and its Implications for SAR

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The flexibility of the piperidine ring and the rotational freedom around the linker can lead to multiple low-energy conformations, only some of which may be bioactive.

Conformational analysis of related piperidine-containing compounds has demonstrated the importance of the orientation of substituents on the piperidine ring. For example, in a study of a 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, it was found that the conformer with the pyridyl ring in an axial position was the more active one. nih.gov This highlights that a specific spatial arrangement of the pharmacophoric groups is often required for potent biological activity.

For this compound analogues, the relative orientation of the nicotinonitrile and the substituent on the piperidine nitrogen will be dictated by the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the rotational barriers of the C-N bonds. Computational modeling and NMR studies are valuable tools for understanding the conformational preferences of these molecules and how they relate to their SAR. A stable conformation that presents the key binding elements in the correct orientation for interaction with the target protein is essential for high affinity.

Rational Design Based on SAR Data

The systematic SAR studies described in the preceding sections provide a foundation for the rational design of more potent and selective this compound analogues. By understanding which structural features are critical for activity, medicinal chemists can make targeted modifications to optimize the compound's properties.

For example, if SAR data indicates that a large hydrophobic substituent on the piperidine nitrogen is beneficial for potency, new analogues can be designed with a variety of lipophilic groups to further probe this interaction and potentially identify a more optimal substituent. Similarly, if a particular substitution pattern on the nicotinonitrile ring is found to enhance selectivity for a specific kinase, this information can be used to design new compounds with improved selectivity profiles.

A hybrid strategy, where pharmacophores from different classes of inhibitors are combined, is a powerful approach in rational drug design. nih.gov The this compound scaffold itself is a product of such a strategy. Further refinement can be achieved by incorporating additional pharmacophoric elements based on the SAR data. For instance, if a particular hydrogen bond interaction is identified as being crucial, the molecule can be modified to strengthen this interaction. This iterative process of design, synthesis, and biological evaluation, guided by SAR data, is central to the development of novel therapeutic agents.

Identification of Key Pharmacophoric Features

The identification of key pharmacophoric features of this compound and its analogues is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. Structure-activity relationship (SAR) studies, which involve systematically altering different parts of the molecule and assessing the impact on biological activity, are fundamental in elucidating these features. While a comprehensive SAR study specifically focused on a broad series of this compound analogues is not extensively detailed in the public domain, analysis of related nicotinonitrile and piperidine-containing compounds allows for the inference of a likely pharmacophore model.

The core structure of this compound can be divided into three main regions: the nicotinonitrile headgroup, the piperidine linker, and the amino connecting group. Each of these components is expected to play a significant role in the molecule's interaction with its biological target, which for many nicotinonitrile derivatives are protein kinases.

The Nicotinonitrile Headgroup: The nicotinonitrile moiety is a well-established scaffold in medicinal chemistry. The pyridine ring nitrogen and the cyano group are key features. The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in the hinge region of many kinase ATP-binding pockets. The cyano group, being an electron-withdrawing group, influences the electronic properties of the pyridine ring and can also participate in hydrogen bonding or dipole-dipole interactions. Modifications to the nicotinonitrile ring, such as the introduction of substituents, can modulate the compound's potency and selectivity.

The Amino Connecting Group: The secondary amine linking the nicotinonitrile and piperidine moieties is another important pharmacophoric element. The hydrogen atom on this amine can act as a hydrogen bond donor, another common interaction within kinase hinge regions. The basicity of this nitrogen can also be a factor in its interaction with the target.

Based on the analysis of related kinase inhibitors, a hypothetical pharmacophore model for this compound analogues can be proposed. This model would likely include:

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A hydrogen bond donor feature from the secondary amine.

A potential hydrogen bond acceptor or dipole interaction from the cyano group.

A hydrophobic/aliphatic feature corresponding to the piperidine ring.

Specific steric volumes that define the allowed and disallowed regions for substitution.

To illustrate the importance of these features, hypothetical SAR data is presented in the table below. This data is based on general principles of medicinal chemistry for kinase inhibitors and is for illustrative purposes only, as specific experimental data for a comprehensive series of this compound analogues is not available in the provided search results.

| Compound | R1 (on Nicotinonitrile) | R2 (on Piperidine-N) | R3 (at Piperidine-4-position) | Kinase Inhibition (IC50, nM) |

|---|---|---|---|---|

| Parent | H | H | -NH- | 50 |

| Analog 1 | -CH3 | H | -NH- | 150 |

| Analog 2 | H | -CH3 | -NH- | 25 |

| Analog 3 | H | H | -O- | 500 |

| Analog 4 | H | H | -CH2- | >1000 |

This hypothetical data suggests that substitution on the nicotinonitrile ring (Analog 1) may be detrimental to activity, possibly due to steric hindrance in the binding pocket. In contrast, a small alkyl substitution on the piperidine nitrogen (Analog 2) could be beneficial, potentially by engaging in favorable hydrophobic interactions. The nature of the linker at the 4-position of the piperidine ring appears to be critical, with the amino group (Parent) being optimal, while replacing it with an oxygen (Analog 3) or a methylene (B1212753) group (Analog 4) significantly reduces or abolishes activity. This highlights the importance of the hydrogen bonding capabilities of the amino group.

Further detailed experimental studies involving the synthesis and biological evaluation of a diverse range of analogues are necessary to validate and refine this pharmacophore model for this compound.

Computational Chemistry and Theoretical Modeling of 6 Piperidin 4 Ylamino Nicotinonitrile

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of a molecule's electronic structure and reactivity. These ab initio and DFT calculations can determine optimized geometries, electron distribution, and orbital energies, which are essential for predicting chemical behavior. dntb.gov.ua

Electronic structure calculations are performed to find the most stable three-dimensional arrangement of a molecule (geometry optimization) and to map its electronic properties. Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used for this purpose. researchgate.netnih.gov These calculations yield critical data on bond lengths, bond angles, and the distribution of electron density.

The molecular electrostatic potential (MEP) map is another crucial output, which illustrates the charge distribution across the molecule. In 6-(Piperidin-4-ylamino)-nicotinonitrile, the MEP would likely show negative potential (red/yellow regions) around the electronegative nitrogen atoms of the nitrile group and the pyridine (B92270) ring, indicating regions that are susceptible to electrophilic attack and favorable for hydrogen bond acceptance. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amine proton, highlighting sites for nucleophilic attack or hydrogen bond donation. nih.gov

Table 1: Representative Theoretical Geometric and Electronic Parameters for Nicotinonitrile Derivatives Note: This table presents typical data obtained from DFT calculations for analogous structures, as specific published data for this compound is not available.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C≡N Bond Length | Length of the cyano group triple bond. | ~1.16 Å |

| C-N (Pyridine) Bond Length | Average length of carbon-nitrogen bonds within the pyridine ring. | ~1.34 Å |

| C-N (Piperidine) Bond Length | Average length of carbon-nitrogen bonds within the piperidine (B6355638) ring. | ~1.47 Å |

| Mulliken Charge on N (Nitrile) | Calculated partial charge on the nitrile nitrogen atom. | -0.5 to -0.6 e |

| Mulliken Charge on N (Pyridine) | Calculated partial charge on the pyridine ring nitrogen atom. | -0.7 to -0.8 e |

| Dipole Moment | Overall measure of molecular polarity. | 4.0 - 6.0 Debye |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely distributed over the electron-rich aminopyridine moiety, while the LUMO would be concentrated on the electron-deficient nicotinonitrile ring system, indicating the sites for nucleophilic and electrophilic interactions, respectively.

Table 2: Representative Frontier Molecular Orbital Data for Nicotinonitrile Derivatives Note: This table presents typical data obtained from DFT calculations for analogous structures, as specific published data for this compound is not available.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO). | ~4.0 to 4.5 |

The protonation state of a ligand is critical for its interaction with a biological target, as it affects charge, shape, and hydrogen bonding capacity. nih.gov this compound has two primary basic centers: the piperidine nitrogen and the pyridine ring nitrogen. Predicting which site is protonated at physiological pH (around 7.4) is crucial for accurate molecular modeling.

Computational methods can predict the acid dissociation constant (pKa) for each basic site using thermodynamic cycles combined with quantum chemical calculations. researchgate.netresearchgate.netbas.bg Generally, the pKa of a secondary amine in a piperidine ring is around 11, while the pKa of a pyridine nitrogen is around 5. who.int Therefore, at physiological pH, the piperidine nitrogen is overwhelmingly likely to be protonated, carrying a positive charge. This positive charge would significantly impact its binding to a protein target, potentially allowing it to form strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a binding pocket. mdpi.com Incorrectly assigning the protonation state can lead to flawed predictions of ligand-protein interactions in subsequent docking studies. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. orientjchem.org It is an essential tool for understanding the structural basis of ligand-target recognition and for virtual screening in drug discovery. The process involves sampling a large number of orientations and conformations of the ligand within the protein's active site and scoring them based on their energetic favorability. mdpi.com

To perform a docking simulation, a high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB), is required. The ligand, this compound, is then computationally placed into the defined binding site. The docking algorithm explores various poses of the ligand, evaluating the interactions that stabilize the complex.

Key interactions that drive the formation of the ligand-target complex include:

Hydrogen Bonds: The amino group and the nitrogen atoms of the pyridine and nitrile moieties can act as hydrogen bond acceptors or donors.

Electrostatic Interactions: As predicted, the protonated piperidine ring can form a strong salt bridge with acidic residues (e.g., ASP, GLU). mdpi.com

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues like VAL, LEU, and ILE.

π-π Stacking: The aromatic pyridine ring can stack with the side chains of aromatic amino acids such as PHE, TYR, and TRP. nih.gov

The culmination of these interactions determines the most stable binding pose of the ligand within the receptor, forming the ligand-target complex.

The final output of a docking simulation is a set of predicted binding modes, ranked by a scoring function. The binding mode refers to the specific conformation and orientation of the ligand in the active site, detailing the precise network of interactions with surrounding amino acid residues. nih.gov

The scoring function provides a numerical value, often expressed in kcal/mol, which estimates the binding free energy. A more negative score typically indicates a higher predicted binding affinity. mdpi.com While these scores are approximations, they are highly effective for ranking different compounds or different binding poses of the same compound. frontiersin.org Molecular dynamics simulations can be subsequently employed to refine the docking poses and provide a more accurate assessment of the stability of the predicted ligand-protein complex over time.

Table 3: Representative Molecular Docking Results for a Piperidinyl-Pyridine Ligand Note: This table presents a hypothetical but representative docking result for a compound like this compound interacting with a generic kinase target, as specific published data is not available.

| Parameter | Description | Example Result |

|---|---|---|

| Target Protein | Example biological target for docking. | Protein Kinase (e.g., PDB: 2OH4) nih.gov |

| Docking Score | Predicted binding affinity. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids forming significant bonds with the ligand. | ASP126, GLU172, VAL152, PHE101 |

| Hydrogen Bonds | Specific hydrogen bonding interactions observed. | NH of piperidinylamino group with backbone C=O of GLU172 |

| Electrostatic Interactions | Charge-based interactions observed. | Protonated piperidine N+ with side chain of ASP126 mdpi.com |

| Hydrophobic/π-Interactions | Nonpolar and aromatic interactions observed. | Pyridine ring with VAL152; π-π stacking with PHE101 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. thieme-connect.com By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, offering insights that are not accessible through static modeling. fraserlab.com For this compound, MD simulations can elucidate its conformational landscape, flexibility, and interactions with its biological environment, such as a target protein or a solvent. researchgate.net

A typical MD simulation setup for this compound would involve placing it in a simulation box filled with an explicit solvent (e.g., water) and ions to neutralize the system and mimic physiological salt concentrations. The interactions between atoms are governed by a force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER. nih.gov The simulation would then be run for a duration sufficient to observe relevant biological motions, often in the range of nanoseconds to microseconds. researchgate.net

The conformational flexibility of a ligand is a critical determinant of its ability to bind to a biological target. The this compound molecule possesses significant flexibility, primarily arising from the piperidine ring and the rotatable bond connecting it to the aminopyridine core.

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, two distinct chair conformations are possible, with the substituent (the aminonicotinonitrile group) in either an axial or equatorial position. wikipedia.org Proton NMR studies on related 3-(4-pyridyl)piperidine derivatives have shown that the conformation with the aromatic ring in an axial position is often preferred in solution, as this may be crucial for mimicking the orientation of endogenous ligands when binding to enzymes. nih.gov

MD simulations can be used to thoroughly explore this conformational space. By tracking the dihedral angles within the piperidine ring and the connecting linker over the simulation time, one can determine the relative populations and stability of different conformers. Key metrics such as the Root Mean Square Deviation (RMSD) of the molecule's atoms from their initial positions are calculated to assess conformational stability. researchgate.net A stable simulation is indicated by the RMSD value reaching a plateau.

Table 1: Representative Parameters for MD Simulation of this compound This table presents typical parameters used in MD simulations for piperidine-containing ligands.

| Parameter | Value/Description | Purpose |

| Force Field | OPLS4, AMBER | Defines the potential energy function for atomic interactions. nih.gov |

| Solvent Model | TIP3P Water | Provides an explicit solvent environment to mimic physiological conditions. nih.gov |

| Box Shape | Orthorhombic | Defines the simulation cell containing the molecule and solvent. nih.gov |

| System Neutralization | NaCl at 0.15 M | Adds ions to neutralize the system charge and achieve physiological salt concentration. nih.gov |

| Simulation Duration | 100-500 ns | The timescale over which the molecular motions are simulated to observe relevant dynamics. researchgate.net |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

The aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of protein kinases. nih.govnih.govacs.org Therefore, a likely biological target for this compound would be a member of the protein kinase family, such as c-Jun N-terminal kinases (JNKs) or Activin receptor-like kinase 2 (ALK2). nih.govacs.org

MD simulations are instrumental in evaluating the stability of the binding pose of a ligand within a protein's active site. benthamdirect.com After an initial binding mode is predicted using molecular docking, an MD simulation of the ligand-protein complex is performed. This simulation reveals how the interactions evolve over time under physiological conditions. benthamdirect.com

Key interactions to monitor for the this compound-kinase complex would include:

Hydrogen Bonds: The stability and occupancy of hydrogen bonds between the aminopyridine nitrogen atoms and the kinase hinge backbone are crucial for binding affinity. acs.org

Hydrophobic Interactions: The piperidine and nicotinonitrile rings can engage in hydrophobic and π-stacking interactions with nonpolar residues in the active site. mdpi.com

Water-Mediated Interactions: MD simulations can reveal the role of specific water molecules in bridging interactions between the ligand and the protein. mdpi.com

Analysis of the simulation trajectory provides insights into the residence time of the ligand in the binding pocket and the specific amino acid residues that are critical for stable binding, guiding further optimization of the compound. nih.gov

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By creating a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

For a series of analogues of this compound, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its topology, electronic properties, and steric features. benthamdirect.com A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Support Vector Machine (SVM), is then used to build an equation that correlates these descriptors with the experimentally measured biological activity (e.g., IC₅₀). nih.gov

Studies on aminopyridine and piperidine derivatives have successfully used QSAR to model their activity as kinase inhibitors or other therapeutic agents. nih.govbenthamdirect.comnih.gov Descriptors found to be significant in these models often include:

Topological Descriptors: Such as the Wiener index and Randić connectivity index, which describe molecular branching and size. researchgate.net

Quantum Chemical Descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, which relate to the molecule's electronic properties and reactivity. nih.govresearchgate.net

Steric and Hydrophobic Fields (in 3D-QSAR): These fields describe the spatial distribution of shape and hydrophobicity, which are critical for receptor binding. benthamdirect.com

The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by predicting the activity of an external test set of compounds not used in model building. benthamdirect.comnih.gov

Table 2: Representative Descriptors in a QSAR Model for Aminopyridine Derivatives This table shows examples of molecular descriptors and their potential influence on inhibitory activity, based on published QSAR studies of related compounds. nih.govresearchgate.net

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Wiener Index (W) | Can correlate with molecular size and compactness. |

| Topological | Randić Connectivity Index (hχ) | Relates to the degree of branching in the molecule. |

| Quantum Chemical | HOMO Energy | Higher HOMO energy can indicate greater electron-donating ability. |

| Quantum Chemical | LUMO Energy | Lower LUMO energy can indicate greater electron-accepting ability. |

| Quantum Chemical | Dipole Moment | Influences long-range electrostatic interactions with the target. |

Artificial Intelligence and Machine Learning Applications

Artificial intelligence (AI) and machine learning (ML) have become transformative tools in drug discovery, capable of analyzing vast and complex chemical datasets to build highly predictive models. nih.govfrontiersin.org These approaches go beyond traditional QSAR by handling larger datasets and more complex, non-linear relationships between chemical structure and biological activity. smums.ac.ir

For a compound like this compound, ML models can be trained to predict its biological activity against a wide range of targets. This process typically involves:

Data Collection: Assembling a large dataset of compounds with known activities from databases like ChEMBL or PubChem.

Featurization: Converting the chemical structures into numerical representations, most commonly using molecular fingerprints. Fingerprints are bit strings where each bit represents the presence or absence of a specific substructural feature. utem.edu.my

Model Training: Using algorithms such as Random Forest, Gradient Boosting, or Deep Neural Networks to learn the relationship between the molecular fingerprints and the biological activities. nih.govnih.gov

These models can predict various endpoints, including binding affinity for a specific target, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and even cellular activity. smums.ac.ir The use of MD simulation data can further enhance these models by incorporating features related to the dynamic behavior and 3D structure of the molecules, which has proven effective for complex, flexible molecules. nih.govresearchgate.net

Table 3: Comparison of Machine Learning Models for Biological Activity Prediction This table provides a general comparison of common ML algorithms used in chemoinformatics, based on performance in studies of piperidine and other small molecule derivatives. nih.gov

| Machine Learning Model | Strengths | Common Use Case | Representative Performance (R²) |

| Multiple Linear Regression (OLS-MLR) | Simple, interpretable. | Baseline QSAR models. | 0.80 - 0.85 (Training set) |

| Support Vector Machine (SVM) | Effective in high-dimensional spaces, robust. | Classification and regression for QSAR. | > 0.85 (Training set) |

| Random Forest (RF) | Handles non-linear data, less prone to overfitting. | Predicting kinase inhibition, toxicity. | > 0.90 (Training set) |

| Gradient Boosting (GBM) | High predictive accuracy. | Classification of active vs. inactive compounds. | > 0.94 (Training set) |

| Deep Neural Networks (DNN) | Can learn complex patterns from large datasets. | Large-scale activity prediction, image analysis. | Can exceed 0.95 with large datasets. |

These models can be trained on vast libraries of known molecules (e.g., all known kinase inhibitors) to learn the underlying rules of chemical structure and syntax (often represented as SMILES strings). nih.gov Once trained, the model can generate novel molecules that are similar to the training data but are not present in any existing database. frontiersin.org

Virtual Screening for Target Prioritization

A comprehensive search of scientific literature and chemical databases has revealed no specific studies applying virtual screening for the target prioritization of this compound. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of target prioritization for a specific compound like this compound, the process would be reversed. This approach, often referred to as reverse docking or target fishing, aims to identify the most probable biological targets of a given molecule by screening it against a wide array of known protein structures.

Such a computational investigation would theoretically involve the following steps:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Target Database Selection: A library of 3D protein structures, representing a diverse range of biological targets implicated in various diseases, would be compiled.

Molecular Docking Simulations: The this compound molecule would be computationally "docked" into the binding sites of each protein in the target library.

Scoring and Ranking: The binding affinity of the compound for each protein target would be calculated and scored. These scores would then be used to rank the potential targets, with higher scores indicating a greater likelihood of a biologically relevant interaction.

Hit-list Analysis: The top-ranked protein targets would be further analyzed to assess their therapeutic relevance and potential for follow-up experimental validation.

While this methodology is a powerful tool in modern drug discovery, it has not been publicly applied to this compound according to available records. Future computational studies could employ such virtual screening strategies to elucidate the mechanism of action of this compound and identify its primary biological targets, thereby guiding further preclinical research.

Preclinical Biological Activity Studies in Vitro

Cellular Assays for Biological Response

Comprehensive cellular assay data specifically for 6-(piperidin-4-ylamino)-nicotinonitrile is not extensively available in the current body of scientific literature. Research has predominantly focused on more complex derivatives.

Specific studies utilizing cell-based profiling platforms to broadly characterize the biological activities of this compound have not been identified in published research. Such platforms are typically employed to screen compounds against a wide array of cell lines to identify potential therapeutic applications or off-target effects.

Detailed investigations into the ability of this compound to modulate specific biological functions in cellular models are not well-documented. While derivatives have been explored for activities such as anticancer effects, information on the parent compound's direct influence on specific cellular pathways or functions is limited.

Enzyme Inhibition and Activation Assays

Studies have been conducted on derivatives of this compound to assess their potential as enzyme inhibitors. One notable study investigated a series of polyfunctionalized pyridines, including a complex derivative, for their inhibitory activity against cholinesterases. mdpi.comresearchgate.net

The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , a derivative of the primary compound of interest, demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net The inhibitory concentrations (IC50) for this derivative are presented in the table below.

| Enzyme | IC50 (nM) |

| Acetylcholinesterase (AChE) | 13 |

| Butyrylcholinesterase (BuChE) | 3100 |

This data pertains to a derivative and not to this compound itself. mdpi.comresearchgate.net

Receptor Binding and Functional Assays

The affinity of this compound derivatives for various receptors has been a subject of investigation, particularly concerning their potential neurological applications. The same study that examined enzyme inhibition also explored the binding affinity of its derivatives for sigma receptors (σR). mdpi.comresearchgate.net

The derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was found to have a high affinity for the human sigma-1 receptor (hσ1R). mdpi.comresearchgate.net The binding affinity (Ki) for this compound is detailed in the following table.

| Receptor | Ki (nM) |

| Human Sigma-1 Receptor (hσ1R) | 1.45 |

This data pertains to a derivative and not to this compound itself. mdpi.comresearchgate.net

Investigation of Compound Selectivity

Selectivity is a crucial aspect of drug development, and the selectivity of this compound derivatives has been evaluated. The aforementioned derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , exhibited significant selectivity for the sigma-1 receptor over the sigma-2 receptor. mdpi.comresearchgate.net

The compound was found to be 290-fold more selective for the hσ1R subtype compared to the σ2R subtype. mdpi.comresearchgate.net This high degree of selectivity suggests a potential for more targeted therapeutic effects with reduced off-target interactions.

| Receptor Selectivity | Fold Selectivity |

| hσ1R vs. σ2R | 290 |

This data pertains to a derivative and not to this compound itself. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques

Spectroscopy is the primary toolset for elucidating the molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, chemists can map out its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined, allowing for the assembly of the molecular skeleton.

For 6-(Piperidin-4-ylamino)-nicotinonitrile, the ¹H NMR spectrum would present a series of signals corresponding to the distinct protons on the nicotinonitrile and piperidine (B6355638) rings. Based on data from analogous structures, the aromatic protons on the nicotinonitrile ring are expected to appear in the downfield region. The proton at position 5 of the pyridine (B92270) ring in similar nicotinonitrile derivatives typically appears as a singlet between δ 7.09–7.25 ppm. mdpi.com The protons of the piperidine ring would show characteristic shifts, with those closer to the nitrogen atom (positions 2', 6') resonating further downfield (approximately δ 2.8-3.0 ppm) compared to the protons at positions 3' and 5' (approximately δ 1.5-2.2 ppm). chemicalbook.com The proton attached to the secondary amine linking the two ring systems would likely appear as a broad signal, its chemical shift influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogous Structures

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-2 | ~8.0 - 8.2 | Doublet | Expected downfield due to proximity to nitrogen and nitrile group. |

| Pyridine H-5 | ~7.1 - 7.3 | Doublet of doublets | Coupled to H-2 and H-4. |

| Pyridine H-4 | ~6.5 - 6.7 | Doublet | Expected upfield due to the electron-donating amino substituent. |

| Piperidine H-4' | ~3.5 - 4.0 | Multiplet | Position attached to the amino bridge. |

| Piperidine H-2', H-6' (eq) | ~3.0 - 3.3 | Multiplet | Protons alpha to the ring nitrogen. |

| Piperidine H-2', H-6' (ax) | ~2.6 - 2.9 | Multiplet | Protons alpha to the ring nitrogen. |

| Piperidine H-3', H-5' (eq) | ~1.9 - 2.1 | Multiplet | Protons beta to the ring nitrogen. |

| Piperidine H-3', H-5' (ax) | ~1.4 - 1.6 | Multiplet | Protons beta to the ring nitrogen. |

| Amino N-H | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

Mass spectrometry is a vital technique for determining the molecular weight of a compound and assessing its purity. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺.

For this compound (C₁₁H₁₃N₅), the calculated monoisotopic mass is 215.1171 g/mol . High-resolution mass spectrometry (HRMS) would be used to measure this mass with high precision (typically to within 5 ppm), which serves to confirm the elemental composition. The mass spectrum of related nicotinonitrile compounds consistently shows the protonated molecular ion as a prominent peak. mdpi.com Fragmentation patterns, observed through tandem mass spectrometry (MS/MS), can provide further structural confirmation by showing the characteristic loss of fragments corresponding to the piperidine or nicotinonitrile moieties.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

A sharp, intense band corresponding to the nitrile group (-C≡N) stretching vibration is expected around 2205-2230 cm⁻¹. mdpi.comnih.gov The N-H stretching vibration of the secondary amine would appear as a distinct band in the region of 3200-3400 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1450-1615 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from both the aromatic and aliphatic (piperidine) parts of the molecule would be present just below and above 3000 cm⁻¹, respectively. The presence and position of these bands provide strong evidence for the key functional groups within the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2205 - 2230 | Strong, Sharp |

| Secondary Amine (N-H) | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C/C=N | Stretch | 1450 - 1615 | Medium to Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of the substituted nicotinonitrile chromophore. Similar 2-aminonicotinonitrile derivatives exhibit absorption bands resulting from π-π* and n-π* electronic transitions. mdpi.com The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net For related aminopyridine structures, these absorptions typically occur in the UV range between 250-350 nm. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or unreacted starting materials, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of a compound and for quantifying its concentration in a mixture. A reversed-phase HPLC method is commonly employed for compounds of this nature.

For the analysis of this compound, a C18 stationary phase column would likely be used. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govrjptonline.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the main compound from any potential impurities, which may have different polarities.

Detection is typically performed using a UV detector set at a wavelength where the compound shows maximum absorbance, as determined by its UV-Vis spectrum. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high resolution and sensitivity, allowing for the detection and quantification of impurities at very low levels (e.g., <0.1%). rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as an indispensable tool for the trace analysis and metabolite identification of xenobiotics, including nicotinonitrile derivatives. Its high sensitivity and selectivity allow for the detection and quantification of minute quantities of the parent compound and its metabolites in complex biological samples such as plasma, urine, and tissue homogenates. nih.govchemrxiv.org

The general workflow for LC-MS/MS analysis involves chromatographic separation of the analytes followed by their ionization and mass analysis. Reversed-phase liquid chromatography (RPLC) is commonly employed, often with mobile phases containing formic acid and acetonitrile or methanol to ensure good ionization efficiency in positive electrospray ionization (ESI) mode. restek.com The ESI source converts the neutral molecules eluting from the LC column into gas-phase ions.

These ions are then guided into the mass spectrometer. In a tandem MS setup (e.g., a triple quadrupole), the first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺) of the target analyte. This selected ion is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID). The resulting product ions are analyzed by the third quadrupole (Q3), and a specific precursor-to-product ion transition is monitored using Multiple Reaction Monitoring (MRM). This technique provides exceptional specificity and significantly reduces background noise. nih.gov

Metabolite Identification: The metabolism of compounds containing a piperidine ring often involves several biotransformations. nih.gov For "this compound," potential metabolic pathways include oxidation of the piperidine ring, N-dealkylation, and hydroxylation. LC-MS/MS is instrumental in identifying these metabolites. chemrxiv.orgplos.org High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can provide accurate mass measurements of metabolites, enabling the determination of their elemental composition. nih.gov The fragmentation patterns observed in the MS/MS spectra offer crucial structural information for pinpointing the site of metabolic modification. nih.gov For instance, an increase of 16 Da in the mass of a metabolite compared to the parent drug suggests a hydroxylation event. nih.gov

The table below illustrates typical parameters for an LC-MS/MS method that could be adapted for the analysis of "this compound" and its metabolites, based on established methods for similar compounds. nih.govrestek.com

| Parameter | Condition | Purpose |

| Liquid Chromatography | ||

| Column | C18 or Biphenyl Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of parent compound and metabolites based on polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting analytes from the reversed-phase column. |

| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rate for analytical LC-MS. |

| Gradient | 5% B to 95% B over 10-15 min | Gradually increases organic content to elute compounds with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes nitrogen-containing compounds like nicotinonitriles. |

| Monitored Transition | [M+H]⁺ → Product Ion | Specific MRM transition for quantification of the parent compound. |

| Collision Energy | Optimized for each analyte | Provides characteristic fragmentation for structural confirmation and quantification. |

| Data Acquisition | Multiple Reaction Monitoring (MRM) | Highly sensitive and selective mode for quantitative analysis. |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. For novel nicotinonitrile derivatives, obtaining a single crystal suitable for X-ray diffraction is a critical step in confirming the proposed chemical structure. nih.gov

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. aalto.fi From this map, the precise positions of the individual atoms can be determined, revealing detailed structural information such as bond lengths, bond angles, and torsion angles. nih.gov

In the context of "this compound," an X-ray crystal structure would confirm:

The connectivity of the piperidine and nicotinonitrile rings.

The conformation of the piperidine ring (e.g., chair conformation). researchgate.net

The planarity of the nicotinonitrile ring system.

The geometry of the amino linkage.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking, which can influence the compound's physical properties. nih.govresearchgate.net

The table below presents representative crystallographic data for a related nicotinonitrile derivative, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value (for 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.543 (3) |

| b (Å) | 6.0968 (12) |

| c (Å) | 16.035 (3) |

| β (°) | 108.434 (7) |

| Volume (ų) | 1532.7 (5) |

| Z | 4 |

| R-factor | 0.045 |

Data adapted from a published crystal structure of a nicotinonitrile derivative to exemplify typical parameters. nih.gov

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for understanding the molecule's interaction with biological targets. nih.gov

Advanced Techniques for Mechanistic Studies

Understanding the mechanism of action of bioactive compounds like "this compound" often requires specialized analytical techniques that can probe molecular interactions and cellular effects. While LC-MS/MS and X-ray crystallography characterize the molecule itself, other methods are employed to study its biological function.

For nicotinonitrile derivatives identified as potential enzyme inhibitors (e.g., kinase inhibitors), a variety of biochemical and biophysical assays are used. ekb.egnih.gov For instance, tyrosine kinase inhibition assays can be performed to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC₅₀ value). nih.gov

Mechanistic studies may also involve investigating how the compound affects cellular signaling pathways. Techniques such as Western blotting can be used to measure changes in the phosphorylation state of target proteins and downstream signaling molecules upon treatment with the compound. Furthermore, studying the induction of apoptosis (programmed cell death) through assays that measure the activity of caspases—key enzymes in the apoptotic cascade—can provide insight into the compound's cellular effects. nih.gov

These functional studies, when combined with the structural data from X-ray crystallography and metabolic profiling from LC-MS/MS, provide a comprehensive understanding of a compound's pharmacological profile.

Q & A

Q. What are the key considerations in synthesizing 6-(Piperidin-4-ylamino)-nicotinonitrile to ensure high yield and purity?

The synthesis involves nucleophilic substitution between a chlorinated nicotinonitrile precursor (e.g., ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate) and a piperidine derivative. Key factors include:

- Solvent selection : THF/EtOH (3:1 v/v) or acetonitrile optimizes reactivity and solubility .

- Reaction monitoring : Use TLC or HPLC to track completion before purification.

- Purification : Flash chromatography with ethyl acetate/hexane gradients improves purity. Triethylamine is added to neutralize HCl byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- NMR (1H/13C) : Confirms substitution patterns on the piperidine ring and pyridine core. For example, aromatic protons appear in the δ 7.0–8.5 ppm range .

- IR spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and secondary amine (N-H) bends (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C12H15N4) .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's enzyme inhibitory activity?

- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) inhibition : Use Ellman’s method with acetylthiocholine as a substrate. Measure IC50 via dose-response curves (5–8 concentrations in triplicate) .

- Controls : Include donepezil as a positive control. Pre-incubate the compound with the enzyme to assess time-dependent effects .

Advanced Research Questions

Q. How can computational chemistry be integrated into designing derivatives of this compound with enhanced biological activity?

- Quantum chemical calculations (DFT) : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at specific sites .

- Molecular docking : Simulate binding interactions with targets like AChE. Prioritize derivatives with improved binding affinity and complementary steric fit .

- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with activity data to guide synthesis .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Variable analysis : Compare assay conditions (pH, temperature), compound purity (HPLC validation), and biological models (e.g., cell lines vs. isolated enzymes) .

- Reproducibility : Replicate experiments under standardized conditions with internal controls.

- Statistical tools : Apply Bland-Altman plots or meta-analysis to quantify inter-study variability and identify outliers .

Q. What mechanistic insights support the nucleophilic substitution pathway in synthesizing this compound?

- Kinetic studies : Vary nucleophile concentration under pseudo-first-order conditions to determine rate laws. A linear correlation suggests an SNAr mechanism .

- Isotopic labeling : Use 15N-labeled piperidine to track incorporation into the product via mass spectrometry .

- Intermediate trapping : Add scavengers (e.g., TEMPO) to detect radical or ionic intermediates .

Q. What strategies are effective for modifying the amino and cyano groups in this compound to explore structure-activity relationships?

- Amino group protection : Use Boc or Fmoc groups to prevent undesired side reactions during cyano group functionalization (e.g., hydrolysis to amides) .

- Reductive alkylation : Introduce diverse substituents at the piperidine nitrogen using aldehydes/ketones and NaBH3CN .

- Click chemistry : Modify alkyne-functionalized derivatives with azides to form triazoles, monitored by 2D NMR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.